Rivastigmine Tartrate

Catalog No.
S541487
CAS No.
129101-54-8
M.F
C18H28N2O8
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rivastigmine Tartrate

CAS Number

129101-54-8

Product Name

Rivastigmine Tartrate

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate

Molecular Formula

C18H28N2O8

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1

InChI Key

GWHQHAUAXRMMOT-MBANBULQSA-N

SMILES

Array

Synonyms

(S)-N-ethyl-3-((1-dimethyl-amino)ethyl)-N-methylphenylcarbamate, 713, ENA, 713, SDZ ENA, ENA 713, ENA 713, SDZ, ENA-713, ENA713, Exelon, Hydrogen Tartrate, Rivastigmine, rivastigmine, Rivastigmine Hydrogen Tartrate, RivastigmineTartrate, SDZ ENA 713, Tartrate, Rivastigmine Hydrogen

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O

The exact mass of the compound Rivastigmine tartrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Phenylcarbamates. It belongs to the ontological category of tartrate salt in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Rivastigmine tartrate (CAS 129101-54-8) is a pseudo-irreversible carbamate-derived cholinesterase inhibitor utilized extensively in neuropharmacological research and pharmaceutical manufacturing. As the hydrogen tartrate salt of rivastigmine, it presents as a white to off-white crystalline powder with a defined melting point of 123.0–127.0 °C and high aqueous solubility[1]. Unlike highly selective acetylcholinesterase (AChE) inhibitors, rivastigmine tartrate is characterized by its dual inhibition of both AChE and butyrylcholinesterase (BuChE)[2]. In procurement and formulation contexts, the tartrate salt is specifically selected for its solid-state stability and processability, rendering it the mandatory precursor for solid oral dosage forms and standardized in vitro aqueous assays where liquid-state free bases are incompatible.

Substituting rivastigmine tartrate with its free base equivalent or other in-class cholinesterase inhibitors introduces severe manufacturing and experimental incompatibilities. Rivastigmine free base is a liquid at room temperature (density ~1.0 g/mL), making it entirely unsuitable for conventional powder milling, blending, or solid oral encapsulation workflows without specialized liquid-handling or transdermal matrix technologies[1]. Furthermore, substituting with common benchmark inhibitors like donepezil fundamentally alters the pharmacological profile; donepezil is highly selective for AChE, whereas rivastigmine targets both AChE and BuChE [2]. Using an incorrect form or substitute will therefore either derail solid-state manufacturing processes or invalidate neurochemical assays requiring dual-enzyme suppression.

Formulation Compatibility: Crystalline Salt vs. Liquid Free Base

The selection between rivastigmine tartrate and its free base is strictly dictated by physical state at standard temperature and pressure. Rivastigmine tartrate is a stable crystalline powder with a melting point of 123–127 °C [1], whereas the free base is a liquid with a density of approximately 1.0 g/mL [2]. This physical difference means the tartrate salt can be processed using standard dry blending and encapsulation equipment for solid oral dosage forms, whereas the free base cannot.

Evidence DimensionPhysical state and processability
Target Compound DataCrystalline powder (MP 123-127 °C)
Comparator Or BaselineRivastigmine free base (Liquid at room temperature)
Quantified DifferenceSolid vs. Liquid state
ConditionsStandard temperature and pressure

Essential for buyers determining whether their manufacturing line requires solid powder handling (tartrate) or liquid/polymer matrix integration (free base).

Dual Cholinesterase Inhibition Profile vs. Donepezil

In comparative in vitro assays, rivastigmine tartrate demonstrates potent dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), unlike the benchmark inhibitor donepezil. Studies show rivastigmine exhibits an IC50 of 4.3 nM for AChE and 31 nM for BuChE. In contrast, donepezil shows an IC50 of 6.7 nM for AChE but 7,400 nM for BuChE[1].

Evidence DimensionBuChE Inhibition (IC50)
Target Compound Data31 nM
Comparator Or BaselineDonepezil (7,400 nM)
Quantified Difference~238-fold greater potency against BuChE
ConditionsIn vitro rat brain/plasma enzyme assay

Crucial for researchers selecting an inhibitor for models where BuChE-mediated acetylcholine hydrolysis is a primary target.

Aqueous Solubility for Assay Preparation

For laboratory workflows, the tartrate salt offers superior handling characteristics in aqueous environments compared to the moderately lipophilic free base (logP ~1.81). Rivastigmine tartrate is classified as 'very soluble' in water [1], allowing for the rapid preparation of high-concentration stock solutions without the need for organic co-solvents or surfactants [2].

Evidence DimensionAqueous dissolution capability
Target Compound DataVery soluble in water (rapid dissolution without co-solvents)
Comparator Or BaselineRivastigmine free base (moderately lipophilic, logP 1.81)
Quantified DifferenceElimination of surfactant/co-solvent requirement
ConditionsAqueous buffer preparation at room temperature

Streamlines the preparation of in vitro biological assays and eliminates the confounding effects of organic solvents in cell-based models.

Polymorphic Form Control (Form I vs. Form II)

Procurement of pharmaceutical-grade rivastigmine tartrate requires strict control over its polymorphic form. The standard commercial material is Form I, characterized by a melting point of ~125 °C and specific X-ray powder diffraction (XRPD) peaks (e.g., 5.1°, 14.7°, 21.1° 2θ). A distinct Form II exists with a significantly lower melting point of ~100 °C and a different XRPD profile[1].

Evidence DimensionMelting Point and Thermal Stability
Target Compound DataForm I (MP ~125 °C)
Comparator Or BaselineForm II (MP ~100 °C)
Quantified Difference25 °C difference in thermal stability
ConditionsSolid-state characterization (DSC and XRPD)

Verifying the correct polymorph (Form I) is critical for ensuring lot-to-lot reproducibility, patent compliance, and consistent dissolution rates in manufacturing.

Solid Oral Dosage Form Manufacturing

Due to its crystalline nature and 123-127 °C melting point, rivastigmine tartrate is the required API form for dry blending, milling, and encapsulation into oral capsules, avoiding the severe liquid-handling challenges associated with the free base [1].

Dual-Target Neuropharmacology Research

Rivastigmine tartrate is specifically selected over donepezil in in vitro and in vivo models of advanced dementia where both AChE and BuChE must be potently inhibited to prevent compensatory acetylcholine breakdown [2].

Aqueous In Vitro Assay Development

Utilized in high-throughput screening and enzyme kinetic studies where rapid, surfactant-free aqueous solubility is required to maintain the integrity of biological assay conditions without organic solvent interference [3].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

400.18456586 Da

Monoisotopic Mass

400.18456586 Da

Heavy Atom Count

28

Appearance

Assay:≥95%A crystalline solid

UNII

9IY2357JPE

Drug Indication

Symptomatic treatment of mild to moderately severe Alzheimer's dementia. Symptomatic treatment of mild to moderately severe dementia in patients with idiopathic Parkinson's disease.

Pharmacology

Rivastigmine Tartrate is the tartrate salt form of rivastigmine, a phenylcarbamate derivative exhibiting cognitive stimulating property. Although the mechanism of action has not been fully elucidated, rivastigmine tartrate may bind reversibly to cholinesterase, thereby decreasing the breakdown of acetylcholine and enhancing cholinergic function.

MeSH Pharmacological Classification

Cholinesterase Inhibitors

ATC Code

N06DA03

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Other CAS

129101-54-8

Wikipedia

Rivastigmine tartrate

Use Classification

Human drugs -> Psychoanaleptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023

Explore Compound Types